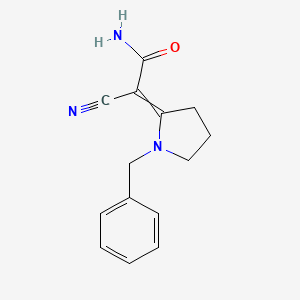
2-(1-Benzylpyrrolidin-2-ylidene)-2-cyanoacetamide
Description
Properties
CAS No. |
66751-29-9 |
|---|---|
Molecular Formula |
C14H15N3O |
Molecular Weight |
241.29 g/mol |
IUPAC Name |
2-(1-benzylpyrrolidin-2-ylidene)-2-cyanoacetamide |
InChI |
InChI=1S/C14H15N3O/c15-9-12(14(16)18)13-7-4-8-17(13)10-11-5-2-1-3-6-11/h1-3,5-6H,4,7-8,10H2,(H2,16,18) |
InChI Key |
CVBHOOQHZZTAAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C(C#N)C(=O)N)N(C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(1-Benzylpyrrolidin-2-ylidene)-2-cyanoacetamide typically involves the coupling of acceptor-substituted diazo compounds and tertiary thioamides. One method described involves the use of copper (I) as a catalyst. The reaction conditions include the use of dichloromethane as a solvent and a temperature range of 0-25°C . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
2-(1-Benzylpyrrolidin-2-ylidene)-2-cyanoacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: It can undergo substitution reactions, particularly at the nucleophilic and electrophilic sites.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(1-Benzylpyrrolidin-2-ylidene)-2-cyanoacetamide has several scientific research applications:
Chemistry: It serves as a synthetic intermediate in the preparation of various complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of materials with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of 2-(1-Benzylpyrrolidin-2-ylidene)-2-cyanoacetamide involves its interaction with specific molecular targets. The compound’s multiple nucleophilic and electrophilic sites allow it to participate in various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
2-(1-Benzylpyrrolidin-2-ylidene)-2-cyanoacetamide can be compared with other similar compounds, such as:
- 2-(1-Benzylpyrrolidin-2-ylidene)acetonitrile
- 2-(1-Benzylpyrrolidin-2-ylidene)-1-(p-tolyl)ethanone
- 2-(1-Benzylpyrrolidin-2-ylidene)-2-(quinolin-2-yl)acetonitrile
These compounds share similar structural features but differ in their specific substituents and functional groups, which can influence their chemical reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups, making it a valuable intermediate in various synthetic processes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


